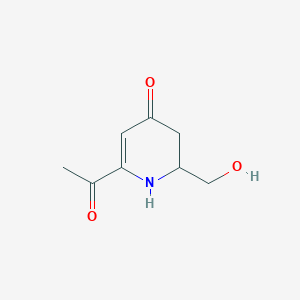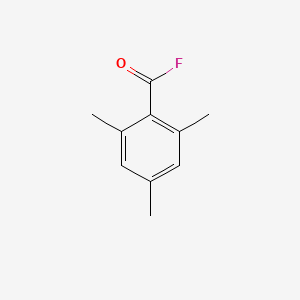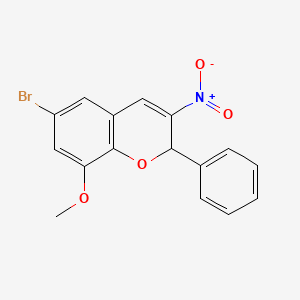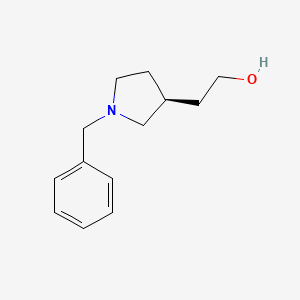
(S)-2-(1-benzylpyrrolidin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-benzylpyrrolidin-3-yl)ethanol is a chiral compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-benzylpyrrolidin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (S)-2-(1-benzylpyrrolidin-3-yl)ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification by distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1-benzylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding amine
Substitution: Corresponding chloride
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-benzylpyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of (S)-2-(1-benzylpyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(1-benzylpyrrolidin-3-yl)ethanol
- (S)-2-(1-benzylpyrrolidin-3-yl)methanol
- (S)-2-(1-benzylpyrrolidin-3-yl)amine
Uniqueness
(S)-2-(1-benzylpyrrolidin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a benzyl group and a hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals, offering distinct reactivity and selectivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-[(3S)-1-benzylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1 |
InChI-Schlüssel |
KVOKJZAQCLKPGS-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1CCO)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1CCO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


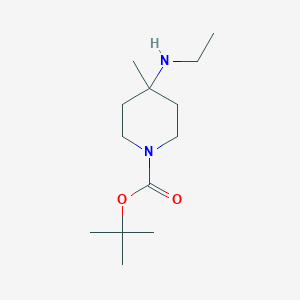
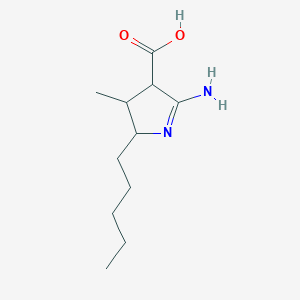
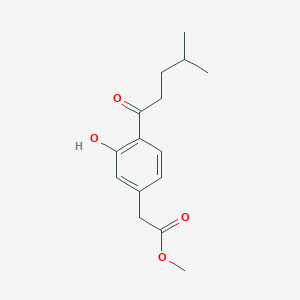

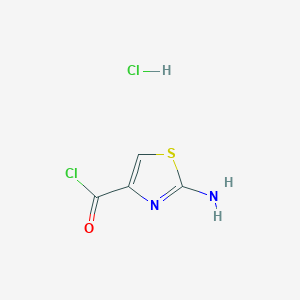
![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
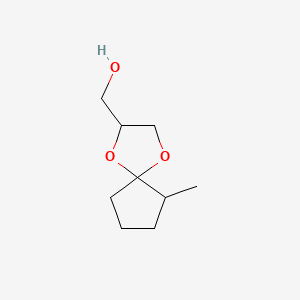
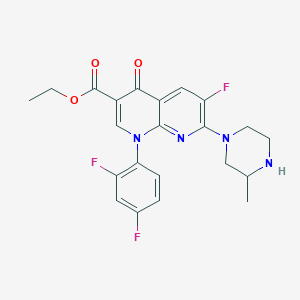
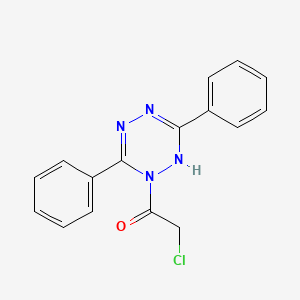
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
